molecular formula C25H31N9O2 B1223860 N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide

N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide

Cat. No. B1223860
M. Wt: 489.6 g/mol
InChI Key: DKNFDAXWMOSUTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide is a N-arylpiperazine.

Scientific Research Applications

Bioactive Metabolite Research

N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide, as a marine actinobacterium metabolite, has been identified in the marine actinobacterium Streptomyces sp. KMM 7210. The metabolite was isolated and studied for its chemical structure and cytotoxic activities, specifically on the sperm and eggs of the sea urchin Strongylocentrotus intermedius (Sobolevskaya et al., 2007).

Synthesis and Pharmacological Studies

The compound has been synthesized in various studies. One such example is the synthesis of 6-bromoquinazolinones derivatives, including N-substituted acetamides and 1-Amino-5-(6-bromo-3, 4-dihydro-2-phenyl-4-oxoquinazolin-3yl) methyl-1, 3, 4-triazin-2-thiol. These derivatives were screened for their anti-bacterial, anti-inflammatory, and analgesic activities (Ch. Rajveer et al., 2010).

Antiviral Activity Research

A study focused on the synthesis of 4,6-bis-ethylamino[1,3,5]triazine derivatives, including N-aryl-acetamide derivatives, to evaluate their antiviral activity against the Flu A (H1N1) virus. The compounds exhibited high antiviral activity, making them potential antiviral agents (Demchenko et al., 2020).

Memory Enhancement Studies

In a study on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, its effects on memory ability in mice were examined. The compound showed significant effects on enhancing memory ability (Li Ming-zhu, 2008).

Anticancer Activity Research

Several studies have synthesized derivatives of 2,4-diamino-1,3,5-triazine, including N-aryl-acetamide derivatives, to evaluate their anticancer activities. For instance, one derivative showed remarkable activity against the melanoma MALME-3 M cell line, indicating potential as a cancer treatment (Sa̧czewski et al., 2006).

Antiproliferative Activity Studies

Another study synthesized 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles and evaluated their antiproliferative activity. Some compounds showed higher cytotoxic activity than standard drugs, indicating their potential as anticancer agents (Hassan et al., 2021).

properties

Molecular Formula

C25H31N9O2

Molecular Weight

489.6 g/mol

IUPAC Name

N-[4-[[4-(4-acetamidoanilino)-6-(4-ethylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C25H31N9O2/c1-4-33-13-15-34(16-14-33)25-31-23(28-21-9-5-19(6-10-21)26-17(2)35)30-24(32-25)29-22-11-7-20(8-12-22)27-18(3)36/h5-12H,4,13-16H2,1-3H3,(H,26,35)(H,27,36)(H2,28,29,30,31,32)

InChI Key

DKNFDAXWMOSUTI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(=O)C)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide
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N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Reactant of Route 3
N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide
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N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Reactant of Route 5
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N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide
Reactant of Route 6
N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide

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